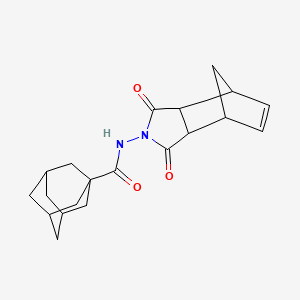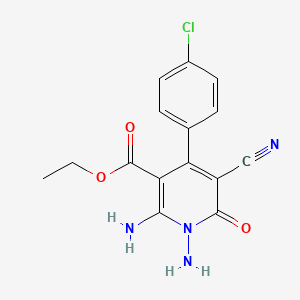![molecular formula C24H18Cl2F3N3 B2830138 4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 303984-67-0](/img/structure/B2830138.png)
4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile” is likely to be an organic compound that contains several functional groups, including a piperidine ring, a nitrile group, and a trifluoromethyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, the nitrile group, and the trifluoromethyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the piperidine ring could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Environmental Implications of Agrochemicals
Studies on the profile and amount of dioxin impurity in agrochemicals, including those related to dichlorophenyl compounds, highlight the environmental impact of these substances. The research indicates that certain herbicides produced during the 1960s and 1970s contained high concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs), posing significant environmental and health risks (Masunaga, Takasuga, & Nakanishi, 2001).
Catalytic Reduction of CO2
The electro- and photocatalytic properties of compounds for CO2 reduction have been investigated, focusing on the effects of certain chromophores on catalytic efficiency. Research involving rhenium-based catalysts, which include structures similar to the nicotinonitrile derivatives, demonstrates promising applications in reducing CO2 to CO, highlighting potential solutions for carbon capture and utilization (Franco et al., 2015).
Herbicidal Activity and Molecular Design
The design and synthesis of aryl-formyl piperidinone derivatives for the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) reveal insights into developing new herbicides. These compounds, including nicotinonitrile derivatives, exhibit potent herbicidal activity, demonstrating the importance of molecular design in creating effective agrochemicals (Fu et al., 2021).
Antimicrobial Applications in the Plastic Industry
The synthesis of bioactive compounds for antimicrobial applications, particularly in the plastic industry, showcases the potential for nicotinonitrile derivatives to enhance the antimicrobial properties of plastics. This research suggests that such compounds could play a critical role in producing hygienic materials, which is particularly relevant for medical and food packaging applications (Zaiton et al., 2018).
Luminescent Materials in Chemical Manufacturing
The study of rhenium (I) tricarbonyl complexes, including those containing the naphthalimide ring, in chemical manufacturing systems, offers insights into the development of luminescent materials. These materials have potential applications in imaging, sensing, and light-emitting devices, highlighting the intersection of organic chemistry with materials science (Xia & Zhao, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-2-piperidin-1-yl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2F3N3/c25-17-7-8-18(21(26)12-17)19-13-22(15-5-4-6-16(11-15)24(27,28)29)31-23(20(19)14-30)32-9-2-1-3-10-32/h4-8,11-13H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDUHSNUJOOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2830055.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2830057.png)


![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

![2,4,7-Trimethyl-6-[2-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2830069.png)
![8-(4-Bromophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2830071.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-(ethylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2830075.png)
![N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2830076.png)
